N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide
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Overview
Description
N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide: is a complex organic compound with the molecular formula C18H19N3O6 and a molecular weight of 373.37 g/mol . This compound is characterized by its white to yellow solid form and is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the nitration of phenol derivatives, followed by acylation and subsequent etherification reactions . The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and acylation processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetamides and nitroanilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Nitrophenoxy)ethyl]acetamide
- N-[2-(2-Acetamido-4-nitrophenoxy)ethyl]acetamide
- N-[2-(2-Acetamido-5-nitrophenoxy)propoxy]phenylacetamide
Uniqueness
N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-[2-[2-(2-acetamidophenoxy)ethoxy]-4-nitrophenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c1-12(22)19-15-5-3-4-6-17(15)26-9-10-27-18-11-14(21(24)25)7-8-16(18)20-13(2)23/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZTFLCNVOQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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